
Oxolane-2,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxolane-2,3-diol, also known as tetrahydrofuran-2,3-diol, is a cyclic ether with the chemical formula C₄H₈O₂. This compound is a derivative of tetrahydrofuran, where two adjacent carbon atoms in the ring are substituted with hydroxyl groups. It is a versatile compound with significant applications in organic synthesis and various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oxolane-2,3-diol can be synthesized through several methods. One common approach involves the oxidation of tetrahydrofuran using oxidizing agents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under controlled conditions to introduce the hydroxyl groups at the 2 and 3 positions .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of maleic anhydride to produce 1,4-butanediol, which is then cyclized to form tetrahydrofuran. Subsequent oxidation of tetrahydrofuran yields this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Oxolane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dicarboxylic acids.
Reduction: Reduction reactions can convert this compound into tetrahydrofuran.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace hydroxyl groups with halides.
Major Products
Oxidation: Dicarboxylic acids.
Reduction: Tetrahydrofuran.
Substitution: Halogenated derivatives of this compound.
Applications De Recherche Scientifique
Oxolane-2,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development and as a solvent for pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and as a solvent in various industrial processes
Mécanisme D'action
The mechanism of action of oxolane-2,3-diol involves its ability to participate in various chemical reactions due to the presence of hydroxyl groups. These hydroxyl groups can form hydrogen bonds, making the compound a good solvent and reactant in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which this compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydrofuran (THF): A cyclic ether without hydroxyl groups, used as a solvent in organic synthesis.
1,3-Dioxolane: A cyclic acetal with similar structural features but different reactivity and applications.
1,3-Dioxane: Another cyclic ether with a six-membered ring, used in different industrial applications.
Uniqueness
Oxolane-2,3-diol is unique due to the presence of two adjacent hydroxyl groups, which impart distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where such functionality is required.
Propriétés
Numéro CAS |
56072-67-4 |
|---|---|
Formule moléculaire |
C4H8O3 |
Poids moléculaire |
104.10 g/mol |
Nom IUPAC |
oxolane-2,3-diol |
InChI |
InChI=1S/C4H8O3/c5-3-1-2-7-4(3)6/h3-6H,1-2H2 |
Clé InChI |
LBTOSGHVABTIRX-UHFFFAOYSA-N |
SMILES canonique |
C1COC(C1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


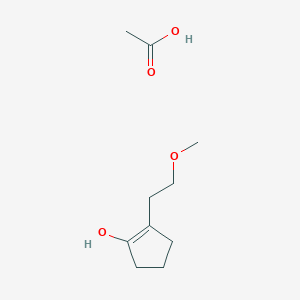
![Piperidine, 1-[[[[4-(1,1-dimethylethyl)phenyl]sulfonyl]methyl]sulfonyl]-](/img/structure/B14633683.png)
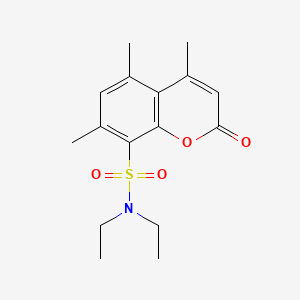
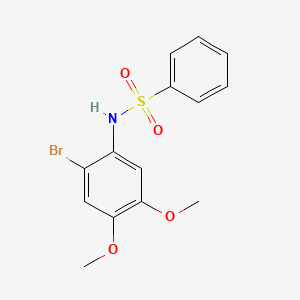
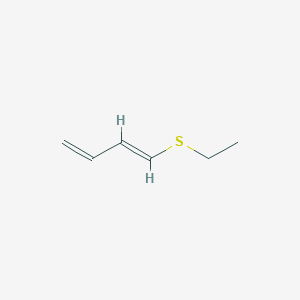
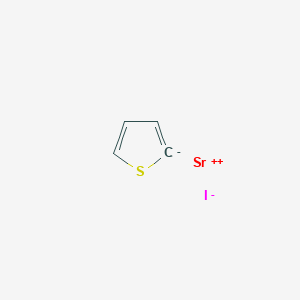
![1-Ethoxy-4-[1-(4-methylphenyl)-2-nitrobutyl]benzene](/img/structure/B14633700.png)
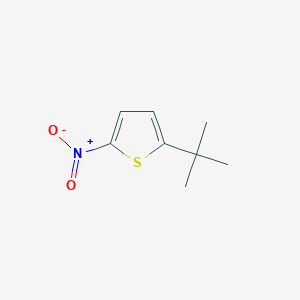
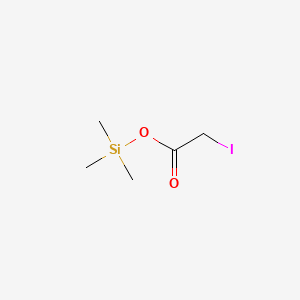
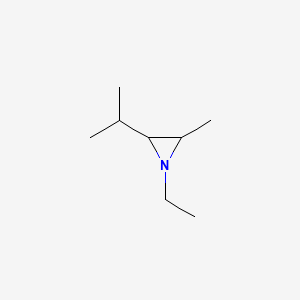
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-7,8-dihydroquinoline-2,5(1h,6h)-dione](/img/structure/B14633707.png)
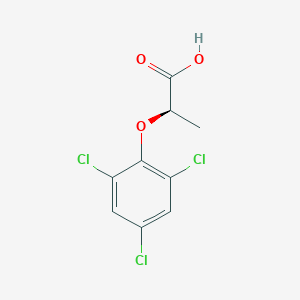
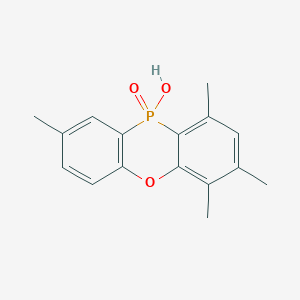
![Acetamide, N-[[2-[(2-chlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14633735.png)
